molecular formula C16H12INO3 B4108250 N-(2-iodophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(2-iodophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No. B4108250
M. Wt: 393.17 g/mol
InChI Key: UUFLXPCOVHQKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-iodophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as ICP-1 and belongs to the class of isochromene derivatives.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves the inhibition of various cellular pathways that are involved in cancer progression. ICP-1 has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in the cell. This leads to the accumulation of damaged proteins in the cell, which triggers apoptosis. Additionally, ICP-1 has been shown to inhibit the activity of various kinases that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-iodophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that ICP-1 can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. Additionally, ICP-1 has been shown to have anti-viral activity, making it a potential candidate for the treatment of viral infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-iodophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide in lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for the development of new cancer drugs. However, one of the limitations of using ICP-1 is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.

Future Directions

There are several future directions for the research on N-(2-iodophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide. One of the directions is the development of new cancer drugs based on ICP-1. Additionally, further studies are needed to evaluate the potential toxicity of ICP-1 and its safety for use in clinical settings. Furthermore, research is needed to explore the potential applications of ICP-1 in other fields such as virology and immunology.
Conclusion:
N-(2-iodophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis method of ICP-1 involves the reaction of 2-iodobenzoic acid with 2,3-dihydrofuran in the presence of a catalyst. ICP-1 has been extensively studied for its potential applications in the development of new cancer drugs, as well as its anti-inflammatory and anti-viral activities. The mechanism of action of ICP-1 involves the inhibition of various cellular pathways that are involved in cancer progression. While ICP-1 has several advantages for use in lab experiments, its potential toxicity needs to be carefully evaluated before its use in clinical settings. Further research is needed to explore the potential applications of ICP-1 in other fields and to evaluate its safety for use in humans.

Scientific Research Applications

N-(2-iodophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of ICP-1 is in the development of new drugs for the treatment of cancer. Studies have shown that ICP-1 exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, ICP-1 has been shown to have anti-inflammatory and anti-viral activities, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

N-(2-iodophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12INO3/c17-12-7-3-4-8-13(12)18-15(19)14-9-10-5-1-2-6-11(10)16(20)21-14/h1-8,14H,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFLXPCOVHQKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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